(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine
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Overview
Description
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine is a synthetic organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its complex structure, which includes a phenylprop-2-en-1-amine backbone substituted with dimethoxyphenyl and phenyl groups. It has been studied for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 3,4-dimethoxyphenethylamine, which is then subjected to further reactions to introduce the phenylprop-2-en-1-amine moiety. The key steps include:
Preparation of 3,4-dimethoxyphenethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a series of reactions including reduction and amination.
Formation of the final compound: The 3,4-dimethoxyphenethylamine is then reacted with appropriate reagents to form the this compound under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines .
Scientific Research Applications
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine has been explored for various scientific research applications:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Mechanism of Action
The mechanism of action of (E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine involves its interaction with molecular targets in the brain. It has been shown to bind to alpha7 nicotinic acetylcholine receptors, which play a role in cognitive function. By binding to these receptors, the compound can modulate neurotransmitter release and improve neuronal survival, thereby exerting neuroprotective effects .
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but lacking the phenylprop-2-en-1-amine moiety.
Mescaline: A naturally occurring compound with a similar phenethylamine backbone but with additional methoxy groups.
Uniqueness
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to bind to specific receptors in the brain and its potential therapeutic applications set it apart from other similar compounds .
Properties
IUPAC Name |
(E)-N-[2-(3,4-dimethoxyphenyl)ethyl]-N,2-dimethyl-3-phenylprop-2-en-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2/c1-17(14-18-8-6-5-7-9-18)16-22(2)13-12-19-10-11-20(23-3)21(15-19)24-4/h5-11,14-15H,12-13,16H2,1-4H3/b17-14+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIAOFGVOCKPCFU-SAPNQHFASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CN(C)CCC2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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